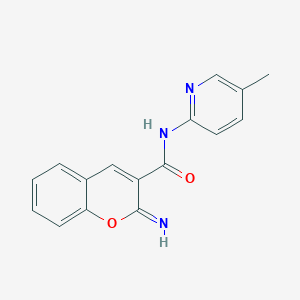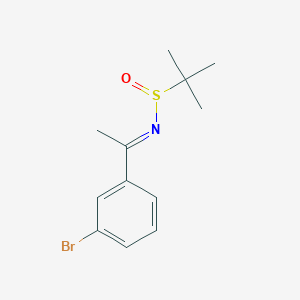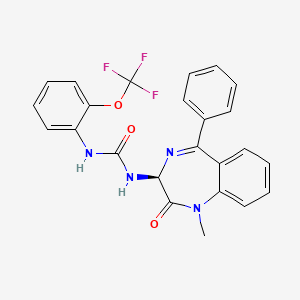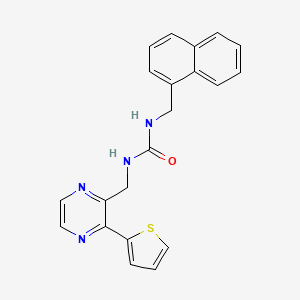![molecular formula C11H15BrClN B2444887 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride CAS No. 1909309-28-9](/img/structure/B2444887.png)
2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.60 . This compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a bromophenyl group via a methylene bridge . The presence of the bromine atom and the pyrrolidine ring may contribute to its reactivity and potential biological activity.Physical And Chemical Properties Analysis
“2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride” is a solid compound . It is stored in an inert atmosphere at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Asymmetric Synthesis and Antithrombin Activity
- Enantiomerically pure pyrrolidine derivatives synthesized using a catalytic methodology showed potential as thrombin inhibitors. These compounds were studied for their antithrombin activity, highlighting the relevance of asymmetric synthesis in developing bioactive molecules (Ayan et al., 2013).
Pyrrolidine Chemistry and Cycloaddition Reactions
- Pyrrolidines, important heterocyclic organic compounds with various biological effects, have applications in medicine and industry (e.g., as dyes or agrochemical substances). The study of pyrrolidine chemistry, including synthesis via [3+2] cycloaddition reactions, is significant for advancing scientific knowledge and application in these areas (Żmigrodzka et al., 2022).
Inhibition of Glycosidases and Tumor Cell Growth
- Functionalized pyrrolidine derivatives have been shown to inhibit alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells, suggesting their potential in cancer therapy. These derivatives highlight the therapeutic applications of pyrrolidine-based compounds in targeting specific biochemical pathways in cancer cells (Fiaux et al., 2005).
Synthesis and Functionalization for Molecular Tools
- The synthesis of bromophenyl pyrrolidine derivatives through efficient bromocyclization processes and their subsequent functionalization demonstrate the versatility of these compounds in creating molecular tools. These processes enable the rapid access to a variety of structurally diverse compounds for further scientific exploration (Zhao et al., 2017).
These studies illustrate the broad utility of "2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride" and its derivatives in the field of synthetic organic chemistry, with potential applications ranging from medicinal chemistry to materials science. The ability to synthesize and functionalize these compounds opens up avenues for the development of novel therapeutic agents and molecular tools for various scientific investigations.
Scientific Research Applications of "2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride"
Asymmetric Synthesis and Molecular Docking Studies
- Enantiomerically pure pyrrolidine derivatives have been synthesized with potential antithrombin activity, showcasing the compound's relevance in the development of thrombin inhibitors. The study involved asymmetric synthesis and molecular docking to determine the potential of these compounds in medicinal chemistry (Ayan et al., 2013).
Polar [3+2] Cycloaddition Reactions
- Pyrrolidines, including those derived from "2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride," play a significant role in chemistry due to their biological effects and industrial applications, such as in dyes or agrochemical substances. A study demonstrated the synthesis of pyrrolidines through a polar [3+2] cycloaddition, highlighting the compound's versatility in organic synthesis (Żmigrodzka et al., 2022).
Inhibition of Glycosidases and Tumor Cell Growth
- Functionalized pyrrolidines, potentially derivable from "2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride," have been found to inhibit alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells, indicating potential therapeutic applications in cancer treatment (Fiaux et al., 2005).
Identification and Derivatization of Selected Cathinones
- The compound's structural motif is relevant in the identification and derivatization of cathinones, underscoring its importance in forensic science and drug discovery. The study involved spectroscopic studies to identify novel cathinone hydrochloride salts, demonstrating the compound's utility in the analysis of psychoactive substances (Nycz et al., 2016).
Anticonvulsant Activity of N-Mannich Bases
- Derivatives from "2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride" were used in synthesizing N-Mannich bases of pyrrolidine diones, which showed significant anticonvulsant activity. This research highlights the compound's potential in developing new antiepileptic drugs (Obniska et al., 2012).
Mechanism of Action
While the specific mechanism of action for “2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride” is not available, pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Future Directions
The future directions for “2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in pharmacotherapy . They could serve as valuable scaffolds for the design and development of new biologically active compounds and drug candidates .
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPVUZFTLHPEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride | |
CAS RN |
1909309-28-9 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)


![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)


![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)
